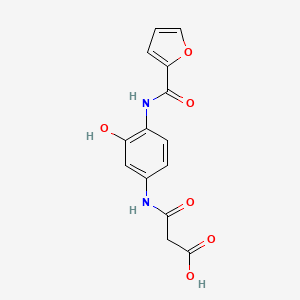
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is a complex organic compound that features a furan ring, an amide group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid typically involves the following steps:
Formation of the Furan-2-carboxamide: This step involves the reaction of furan-2-carboxylic acid with an amine (such as furfurylamine) in the presence of coupling reagents like DMT/NMM/TsO− or EDC under microwave-assisted conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a substitution reaction where a hydroxyphenylamine reacts with the furan-2-carboxamide intermediate.
Formation of the Final Product: The final step involves the coupling of the hydroxyphenylamine derivative with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The furan ring and hydroxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan and phenyl derivatives.
Applications De Recherche Scientifique
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide Derivatives: These compounds share the furan ring and amide group but differ in the substituents on the furan ring.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different amide or carboxylic acid functionalities.
Uniqueness
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is unique due to its combination of a furan ring, hydroxyphenyl group, and amide functionality, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12N2O6 |
|---|---|
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
3-[4-(furan-2-carbonylamino)-3-hydroxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H12N2O6/c17-10-6-8(15-12(18)7-13(19)20)3-4-9(10)16-14(21)11-2-1-5-22-11/h1-6,17H,7H2,(H,15,18)(H,16,21)(H,19,20) |
Clé InChI |
JOUVTWXQAQFBGR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



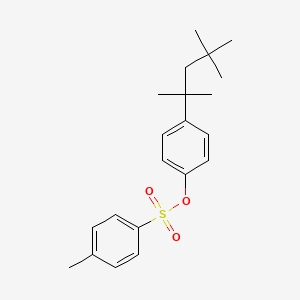






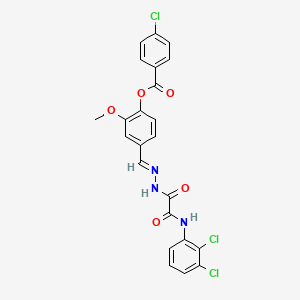
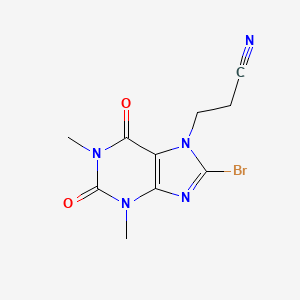
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)
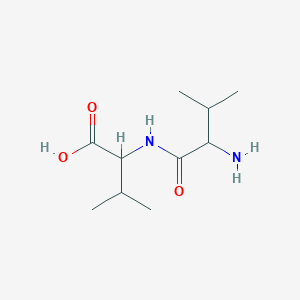
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

